molecular formula C24H17Br B8247837 4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl

4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl

Cat. No. B8247837
M. Wt: 385.3 g/mol
InChI Key: DHMHNTVOXQOWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl is a useful research compound. Its molecular formula is C24H17Br and its molecular weight is 385.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Fractal Assembly

4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl has been utilized as a building block in molecular fractal assembly. It was key in the formation of molecular Sierpiński triangles on a silver surface, achieved through synergistic halogen and hydrogen bonds between molecules, creating fractal patterns significant in various scientific fields (Shang et al., 2015).

Synthesis and Stereochemistry

Research into 4-bromo-1,1':4',1'':4'',1'''-quaterphenyl has also explored its synthesis and stereochemical aspects. The compound was synthesized and its molecular structure characterized through crystallography, contributing to a deeper understanding of its chemical properties and potential applications in material science and chemistry (Mazhar-ul-Haque et al., 1981).

Role in Hydrocarbon Formation

The compound plays a role in the formation of hydrocarbons, specifically quaterphenyl. It has been observed to react under various conditions, contributing to the synthesis of quaterphenyl, which has applications in material science and organic chemistry (Clar, 1964).

Luminescence in Derivatives

Studies have also focused on the luminescence properties of biphenyl carbazole derivatives of 4-bromo-1,1':4',1'':4'',1'''-quaterphenyl. This research is particularly relevant in the field of material science for the development of new luminescent materials (Tang et al., 2021).

Application in Liquid Crystals

The compound is also significant in the synthesis of materials for liquid crystal displays. Its derivatives have been studied for their potential use in creating stable, wide-range nematic mixtures, which are essential for electro-optic displays (Gray et al., 1974).

properties

IUPAC Name

1-bromo-4-[4-(4-phenylphenyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Br/c25-24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMHNTVOXQOWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl
Reactant of Route 2
Reactant of Route 2
4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl
Reactant of Route 3
Reactant of Route 3
4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl
Reactant of Route 4
Reactant of Route 4
4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl
Reactant of Route 5
Reactant of Route 5
4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl
Reactant of Route 6
Reactant of Route 6
4-Bromo-1,1':4',1'':4'',1'''-quaterphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.